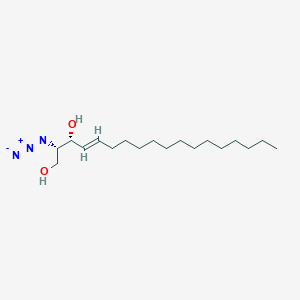

2-叠氮-4-十八碳烯-1,3-二醇

描述

Azido compounds play a crucial role in organic synthesis and have diverse applications due to their reactivity and versatility. They are fundamental in click chemistry reactions, notably the Huisgen cycloaddition, and serve as precursors for amines, amides, and other nitrogen-containing functional groups. The compound "2-Azido-4-octadecen-1,3-diol" falls within this class, suggesting its significance in synthetic organic chemistry and potential utility in producing various bioactive molecules or materials.

Synthesis Analysis

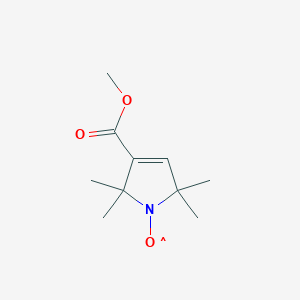

The synthesis of azido compounds, including structures similar to "2-Azido-4-octadecen-1,3-diol," can be achieved through diverse synthetic routes. One prominent method is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles (Tornøe, Christensen, & Meldal, 2002). This method demonstrates the versatility and efficiency of incorporating azido groups into complex molecules under mild conditions.

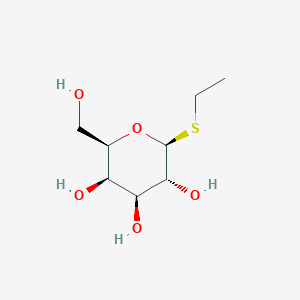

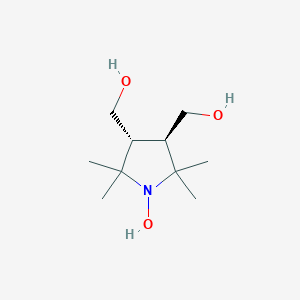

Molecular Structure Analysis

Azido groups significantly influence the molecular structure and stereochemistry of compounds. The X-ray crystal structure analysis provides detailed information on the geometry and conformation of azido-containing molecules, offering insights into their reactivity and interaction potential (Goher & Mak, 1984). Understanding these structural aspects is essential for designing and synthesizing compounds with desired properties and activities.

科学研究应用

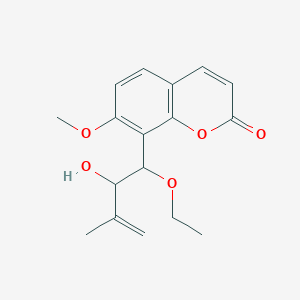

糖鞘脂合成:2-叠氮-4-十八碳烯-1,3-二醇在糖鞘脂的合成中用作糖基供体,糖鞘脂是细胞膜的重要组成部分,并在细胞识别和信号转导过程中发挥作用 (Toepfer 和 Schmidt,1990 年).

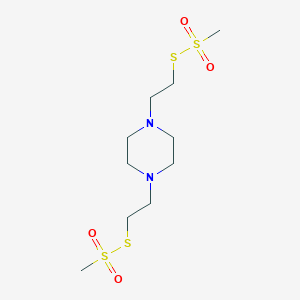

氨基环醇合成:该化合物是合成各种八元环氨基环醇(如 2-氨基-4-氯环辛二醇)的关键组分 (Karavaizoglu 和 Salamci,2020 年).

二唾液酸神经节苷脂 GD1 α 合成:它用于合成二唾液酸神经节苷脂 GD1 α 及其位置异构体,这对于理解细胞相互作用和信号转导至关重要 (Prabhanjan、Aoyama、Kiso 和 Hasegawa,1992 年).

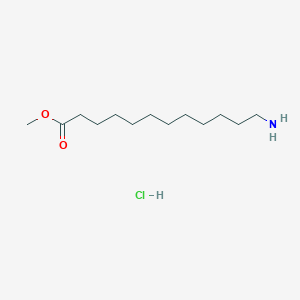

三唑脂肪酸衍生物:作为一种新型的三唑脂肪酸衍生物,它由活化的乙炔脂肪酸酯合成,扩大了脂肪酸衍生物的范围,可用于化学和生物学中的潜在应用 (Jie、Pasha 和 Alam,1998 年).

生物学应用:该化合物具有高量子产率的分解表明它可用于将磷脂结合到膜蛋白上,这对于研究膜动力学和蛋白质-脂质相互作用非常重要 (McGarvey、Holden 和 Tchir,1992 年).

肽修饰:它还用于区域特异性铜(I)催化的末端炔烃与固相上的叠氮化物的 1,3-偶极环加成,在肽骨架或侧链中产生 1,4-取代的 [1,2,3]-三唑 (Tornøe、Christensen 和 Meldal,2002 年).

安全和危害

属性

IUPAC Name |

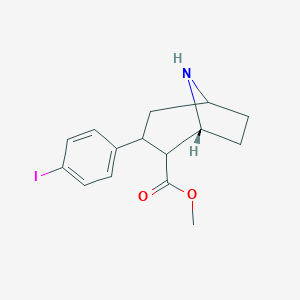

(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVDQFHDYWVTA-KRWOKUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-octadecen-1,3-diol | |

CAS RN |

103348-49-8 | |

| Record name | 2-Azidosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)